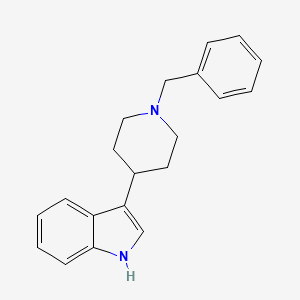

3-(1-benzylpiperidin-4-yl)-1H-indole

Descripción general

Descripción

3-(1-benzylpiperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C20H22N2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 3-(1-benzylpiperidin-4-yl)-1H-indole is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of individuals with Alzheimer’s disease .

Mode of Action

The interaction could potentially inhibit the activity of the enzyme, thereby reducing the formation of beta-amyloid peptide .

Biochemical Pathways

Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By interacting with Beta-secretase 1, the compound could potentially disrupt this pathway, reducing the production of beta-amyloid peptide and its downstream effects .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, determining how much of it reaches the target site in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its interaction with Beta-secretase 1. If it inhibits the enzyme, it could reduce the production of beta-amyloid peptide, potentially alleviating the symptoms of Alzheimer’s disease .

Actividad Biológica

3-(1-benzylpiperidin-4-yl)-1H-indole is a synthetic compound belonging to the indole class of heterocyclic organic compounds. Its structure features a bicyclic indole core combined with a benzylpiperidine substituent, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention for its interactions with various biological targets, particularly within the central nervous system (CNS).

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure is characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with the benzylpiperidine moiety at the 3-position. This configuration allows for diverse chemical transformations, including alkylation and acylation, which are crucial for developing derivatives with enhanced biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in neuropharmacology. Its potential applications include:

- Neuroprotective Effects : The compound may interact with neurotransmitter systems, suggesting possible therapeutic roles in treating neurodegenerative diseases.

- Psychoactive Properties : Similar compounds have shown effects on mood and cognition, indicating that this compound may also possess psychoactive properties.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is thought to interact with several receptors in the CNS, influencing neurotransmitter activity. Notably, compounds sharing structural similarities have been associated with cholinesterase inhibition and antioxidant activities, which are critical in managing conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study: Interaction Studies

A study conducted on the binding affinities of this compound revealed that it effectively binds to specific CNS receptors. This interaction profile suggests potential applications in drug development aimed at treating mood disorders and neurodegenerative diseases. Further molecular docking studies indicated favorable binding patterns that could enhance its therapeutic efficacy .

Aplicaciones Científicas De Investigación

The applications of 3-(1-benzylpiperidin-4-yl)-1H-indole are varied and primarily centered around its use as a building block in the synthesis of various biologically active compounds. Research indicates its involvement in creating substances with potential therapeutic applications, particularly concerning neurological disorders .

1. As a Ligand for GluN2B/NMDA Receptors:

- Indole derivatives, including compounds related to this compound, have been designed and synthesized as ligands for GluN2B/NMDA receptors .

- These compounds were evaluated through in vitro and in vivo studies to understand their binding affinity and potential interactions with these receptors, which play a crucial role in neuronal signaling .

2. Scaffold for Cholinesterase and Monoamine Oxidase Inhibitors:

- This compound derivatives have been explored for their inhibitory effects on cholinesterase and monoamine oxidase, enzymes relevant to neurodegenerative diseases like Alzheimer's .

- These derivatives, modified with various substituents, have shown potential as dual inhibitors, offering a multi-target-directed approach to treating such conditions . For example, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has been identified as a new cholinesterase and monoamine oxidase dual inhibitor .

3. Component in Donepezil Hybrids:

- Donepezil, an acetylcholinesterase inhibitor used in Alzheimer's treatment, incorporates a benzylpiperidine moiety .

- Hybrids combining this moiety with indole or phthalimide have been synthesized to mix anticholinesterase and β-amyloid anti-aggregation activities in one molecule, showing promise in preliminary studies .

4. Histamine H3 Receptor Antagonists/Inverse Agonists:

- 1H-indol-6-yl-piperazin-1-yl-methanone derivatives, which may incorporate elements of this compound, are noted for their potential as histamine H3 receptor antagonists or inverse agonists .

- These compounds are investigated for treating obesity and other disorders modulated by histamine 3 receptors . Histamine, synthesized in histaminergic cell bodies within the brain, influences various physiological processes, including those related to sleep and neurological disorders .

5. Anti-Alzheimer and Anti-Stroke Agents:

- Donepezil-based L- and D-Glu derivatives that incorporate a N-benzylpiperidine moiety have been synthesized and studied for their effects on human cholinesterases and neuroprotection .

- Some of these CNS-permeable compounds have demonstrated the ability to block voltage-dependent calcium channels and protect against oxygen-glucose deprivation, suggesting potential as anti-Alzheimer's and anti-stroke lead compounds .

6. Molecular Docking Studies:

Propiedades

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRNDNNHGLPJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.